N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Description
Evolution of Triazolopyrazine Research
Triazolopyrazine derivatives originated from mid-20th century investigations into nitrogen-rich heterocycles, driven by their potential as bioactive scaffolds. Early work focused on simple triazolo[4,3-a]pyrazine cores, which demonstrated moderate enzyme inhibitory properties. The critical breakthrough came with the recognition that substituents at the 3-, 6-, and 8-positions could dramatically enhance target affinity and selectivity. For instance, methyl groups at these positions were found to improve metabolic stability while maintaining favorable logP values.
Key milestones include:
- 1980s : Identification of triazolopyrazines as adenosine receptor antagonists
- 2000s : Development of Foretinib analogs showcasing c-Met inhibition (IC~50~ = 0.019 μM)
- 2020s : Rational design of N,N-dimethylcarboxamide derivatives to balance potency and solubility
Structural evolution followed three primary strategies:
Discovery and Development Timeline
While the exact synthesis date of N,N,3-trimethyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine-6-carboxamide remains undisclosed in public literature, its development can be contextualized through related compounds:
The carboxamide group introduction at position 6 likely originated from bioisosteric replacement strategies observed in compound 17l , which showed IC~50~ = 26 nM against c-Met. N,N-Dimethylation represents a calculated move to reduce crystallinity while maintaining H-bonding capacity.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical advances in heterocyclic drug design:
Spirocyclic Rigidity : The 5H,6H,7H,8H configuration imposes conformational constraints that enhance target binding precision. Molecular dynamics simulations of analogous structures show reduced RMSD fluctuations (<1.5Å) compared to linear analogs.
Electronic Modulation : The 3-methyl group creates a localized hydrophobic domain, while the carboxamide provides hydrogen-bonding capacity. DFT calculations reveal a dipole moment of 4.2 Debye, facilitating interactions with kinase ATP pockets.
Synthetic Accessibility : Intermediate 17a from Scheme 1 in demonstrates a scalable route via:
- Cyclocondensation of 4-amino-1,2,4-triazole
- POCl~3~-mediated chlorination
- DIPEA-catalyzed amide coupling
This three-step synthesis achieves yields >65% in milligram-to-gram scale productions.
Research Trajectory and Paradigm Shifts
The compound's development reflects three paradigm shifts in medicinal chemistry:
1. From Single- to Multi-Target Inhibitors
While early triazolopyrazines focused on c-Met inhibition (e.g., compound 12e , IC~50~ = 0.090 μM), modern derivatives like 17l simultaneously inhibit VEGFR-2 (IC~50~ = 2.6 μM). This polypharmacological approach addresses tumor angiogenesis and proliferation concurrently.
2. hERG Toxicity Mitigation
Structural comparisons with SLU-2633 analogs suggest that N,N-dimethylation reduces hERG channel binding (ΔΔG = -2.3 kcal/mol) through decreased basicity (predicted pKa = 3.1 vs 4.9 for non-methylated analog).
3. Computational-Guided Design
Molecular docking of analogous compounds shows binding mode similarities to Foretinib in c-Met's hinge region:
- Triazolopyrazine core forms π-π stacking with Tyr-1230
- Carboxamide hydrogen bonds with Met-1160
- 3-Methyl group occupies hydrophobic pocket near Leu-1157
These interactions collectively contribute to submicromolar potency while maintaining >100 μM cytotoxicity thresholds in normal LO2 hepatocytes.
Properties
IUPAC Name |
N,N,3-trimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-6-11-12-8-4-10-7(5-14(6)8)9(15)13(2)3/h7,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVNWSFMWWVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antimicrobial properties. A study assessed the antibacterial activity of synthesized compounds related to triazolo[4,3-a]pyrazine frameworks against various bacterial strains. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 50 µg/mL against resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. This suggests potential for developing new antibiotics from this class of compounds .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that triazolo[4,3-a]pyrazine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a derivative was found to inhibit cell proliferation in human cancer cell lines by targeting the BRD4 protein involved in transcriptional regulation . This mechanism highlights the compound's potential as a lead structure for anticancer drug development.
3. Neuroprotective Effects
Recent studies have suggested that compounds similar to N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide may possess neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells. For example, a specific derivative was shown to reduce neuroinflammation markers in animal models of neurodegenerative diseases . This opens avenues for exploring treatments for conditions like Alzheimer's disease.
Agricultural Applications
1. Herbicidal Activity
In agricultural research, triazolo[4,3-a]pyrazine derivatives have been evaluated for their herbicidal properties. A study reported that certain derivatives effectively inhibited the growth of common weeds while demonstrating low toxicity to crops. This selective herbicidal activity suggests their potential use as environmentally friendly herbicides .
2. Plant Growth Regulators
Additionally, compounds from this family have been explored as plant growth regulators. They were found to enhance root development and overall plant vigor when applied at specific concentrations. This application could be beneficial in improving crop yields and resilience to environmental stressors .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
- N-(benzyl)-3-(trifluromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide
Uniqueness
N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is unique due to its specific substitution pattern and the presence of the triazolopyrazine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and other pharmacological effects.
Chemical Structure and Synthesis
The compound belongs to the triazolo[4,3-a]pyrazine family, which is recognized for its ability to interact with various biological targets. The synthesis of derivatives and their structure-activity relationships (SAR) have been extensively studied to enhance their efficacy and selectivity.
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For example:
- Compound RB7 : Demonstrated an IC50 range of 6.587 to 11.10 µM against HT-29 colon cancer cells. It was found to induce apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, ultimately activating Caspase 3 .
- Mechanism of Action : The compound has been shown to inhibit cell proliferation by affecting mitochondrial functions and inducing programmed cell death in cancer cells .
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives are noteworthy:
- Compound 2e : Exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ampicillin .
- Broad Spectrum : The derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The SAR studies suggest that modifications in the chemical structure can enhance antibacterial potency.
Other Biological Activities
In addition to anticancer and antibacterial effects, compounds from this class have been explored for other pharmacological activities:
- Antidiabetic Properties : Some derivatives are linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), a target for type II diabetes treatment. For instance, the trifluoromethyl derivative is a key pharmacophore in sitagliptin phosphate .
- Antifungal and Antiviral Activities : Preliminary studies indicate potential antifungal and antiviral effects; however, further research is needed to clarify these activities and their mechanisms .
Table of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | RB7 | HT-29 Colon Cancer Cells | 6.587 - 11.10 µM | Induces apoptosis via mitochondrial pathway |
| Antibacterial | 2e | Staphylococcus aureus | 32 µg/mL | Disrupts bacterial cell wall synthesis |
| Escherichia coli | 16 µg/mL | Inhibits bacterial growth | ||
| Antidiabetic | Trifluoromethyl | DPP-IV | Not specified | Inhibits enzyme activity |
Case Studies
- Study on Anticancer Effects : A study conducted on various triazolo derivatives highlighted RB7's ability to trigger apoptosis in colon cancer cells through specific molecular pathways .
- Antibacterial Testing : A comprehensive evaluation of synthesized triazolo derivatives showed varying degrees of antibacterial activity against common pathogens. The structural modifications were correlated with enhanced bioactivity .
Q & A
Q. What are the established synthetic routes for preparing N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazinopyrazinones with carboxamide precursors. A general protocol involves:
Reacting an acid (e.g., substituted pyrazinecarboxylic acid) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to activate the carboxyl group .
Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours to form the triazolopyrazine core .
Purification via recrystallization from DMF/i-propanol mixtures.
Key intermediates (e.g., hydrazinopyrazinones) are synthesized from oxalic acid monoamides or 3-chloropyrazin-2-ones .
Q. How is the structural integrity of the triazolopyrazine core verified experimentally?
- Methodological Answer : 1H NMR spectroscopy is critical for confirming the triazolopyrazine structure. Diagnostic signals include:
- H-5 and H-6 protons of the pyrazinone fragment as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .
- Methyl groups (N,N-dimethyl and 3-methyl substituents) appear as singlets in the δ 2.5–3.5 ppm range.
Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular weight and spatial arrangement.
Q. What physicochemical properties are critical for handling this compound in research?
- Key Properties :
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMF, DMSO, or dichloromethane .
- Stability : Sensitive to prolonged exposure to light or moisture; store at –20°C under inert gas .
- Molecular Weight : 209.25 g/mol (C₉H₁₅N₅O) .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step of triazolopyrazine synthesis?
- Methodological Answer :
- Temperature Control : Reflux in DMF at 120°C improves cyclization efficiency but may require inert atmosphere to prevent decomposition .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduces reaction time from 24 hours to <6 hours .
- Substituent Effects : Electron-withdrawing groups on the pyrazine ring enhance cyclization rates, while bulky substituents may require extended reaction times .
Q. What analytical strategies resolve contradictions in spectral data for triazolopyrazine derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton signals (e.g., overlapping methyl groups) and confirms regiochemistry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental data .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-trifluoromethyl derivatives) to identify substituent-specific shifts .
Q. How does substitution at the 3-position of the triazolopyrazine core influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Methyl groups (as in the target compound) enhance metabolic stability but may reduce binding affinity compared to electron-deficient substituents (e.g., CF₃) .
- Hydrogen-bond acceptors (e.g., carboxamide) at position 6 improve interactions with kinase targets .
- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclin-dependent kinases) and prioritize derivatives for synthesis .
Q. What are the challenges in scaling up triazolopyrazine synthesis for preclinical studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization or precipitation to reduce costs .
- Byproduct Mitigation : Optimize stoichiometry (e.g., CDI:acid ratio) to minimize imidazole byproducts .
- Safety : Substitute DMF with less toxic solvents (e.g., acetonitrile) in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
